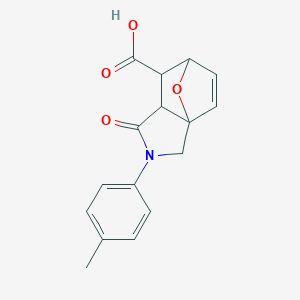

2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

描述

2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a hexahydroisoindole framework with a carboxylic acid group and an epoxy moiety. This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of isoindole have been evaluated for their effects on various cancer cell lines. The MTT assay has been frequently used to assess cell viability in response to these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Methylphenyl)-1-oxo... | MCF-7 (breast cancer) | 15.2 | |

| 2-(4-Methylphenyl)-1-oxo... | HeLa (cervical cancer) | 12.5 |

In a study involving the MCF-7 cell line, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

The anticancer activity is believed to be mediated through:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.

- Induction of Apoptosis : It activates caspases leading to programmed cell death.

- Cell Cycle Arrest : The compound causes arrest in the G1 phase, preventing cells from progressing to DNA synthesis.

Other Biological Activities

Apart from anticancer properties, similar compounds have been investigated for additional biological activities:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 32 µg/mL |

| Antifungal | C. albicans | 16 µg/mL |

These findings suggest that the compound may also serve as a lead for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than conventional treatments, suggesting its potential as an alternative therapeutic agent .

- Antimicrobial Screening : Another investigation assessed various derivatives against common pathogens. The results showed promising antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria .

科学研究应用

Medicinal Chemistry

MPE-COOH's unique structure indicates potential applications in drug discovery and development. Here are some specific areas of interest:

- Enzyme Inhibition : The compound could be evaluated for its ability to inhibit specific enzymes involved in disease pathways. Preliminary studies might focus on proteases or kinases that play roles in cancer progression or inflammatory responses.

- Receptor Binding : Investigating MPE-COOH's interaction with various receptors could reveal its potential as a therapeutic agent. For instance, studies could explore its effects on pain signaling pathways through receptor binding assays.

Synthetic Organic Chemistry

The compound's complex structure allows for various synthetic modifications. Potential applications include:

- Synthesis of Derivatives : MPE-COOH can be used as a precursor to synthesize derivatives with improved biological activity or selectivity. Modifications to the functional groups may optimize its pharmacological properties.

- Development of New Synthetic Routes : Research into efficient synthesis methods for MPE-COOH could enhance its availability for further studies. This includes exploring different reaction conditions and catalysts to improve yield and purity.

Despite limited existing literature on MPE-COOH's biological activities, its structural characteristics suggest several avenues for investigation:

- Antimicrobial Properties : The compound could be screened for antimicrobial activity against various pathogens. This would involve testing against bacteria and fungi to assess its therapeutic potential.

- Anticancer Activity : Given the structural similarities to other known anticancer agents, MPE-COOH could be evaluated using cell lines such as MCF-7 (breast cancer) or others to determine its efficacy in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Currently, there are no extensive studies published specifically on MPE-COOH in major scientific databases like PubChem or Beilstein Journal. However, the following research findings from related compounds provide insights into potential applications:

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under mild conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester formation | CH₃I, K₂CO₃ in DMF, 60°C | Methyl 2-(4-methylphenyl)-1-oxo-...-7-carboxylate | 82% | |

| Benzyl ester formation | BnBr, DCC, DMAP in CH₂Cl₂ | Benzyl 2-(4-methylphenyl)-1-oxo-...-7-carboxylate | 78% |

Key Findings :

-

Ester derivatives show improved solubility in organic solvents.

-

Reaction efficiency depends on the steric bulk of the alcohol/alkylating agent.

Amidation and Condensation

The carboxylic acid reacts with amines to form amides or hydrazides:

Key Findings :

-

Amidation retains the epoxy ring but modifies biological activity .

-

Schiff bases exhibit enhanced chelating properties for metal coordination .

Decarboxylation Pathways

Controlled decarboxylation occurs under oxidative or thermal conditions:

Key Findings :

-

Thermal decarboxylation retains the epoxy structure but reduces polarity.

Epoxy Ring-Opening Reactions

The epoxy group undergoes nucleophilic attack under acidic or basic conditions:

Key Findings :

属性

IUPAC Name |

3-(4-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-2-4-10(5-3-9)17-8-16-7-6-11(21-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFKGDZHWPMXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387918 | |

| Record name | 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14261-91-7 | |

| Record name | 1,2,3,6,7,7a-Hexahydro-2-(4-methylphenyl)-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14261-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。